molecular formula C24H18 B072074 1,2,3-Triphenylbenzene CAS No. 1165-14-6

1,2,3-Triphenylbenzene

Cat. No.: B072074
CAS No.: 1165-14-6
M. Wt: 306.4 g/mol
InChI Key: CHBDXRNMDNRJJC-UHFFFAOYSA-N
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Description

1,2,3-Triphenylbenzene is an organic compound characterized by a benzene ring substituted with three phenyl groups at the 1, 2, and 3 positions. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Triphenylbenzene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2,3-triphenylcyclohexane . This method typically requires a catalyst such as palladium on carbon and hydrogen gas under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1,2,3-Triphenylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of benzoic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.

Substitution: Electrophilic aromatic substitution reactions are common for this compound. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the phenyl rings .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogenated triphenylbenzene.

    Substitution: Nitro-substituted triphenylbenzene.

Scientific Research Applications

1,2,3-Triphenylbenzene has several applications in scientific research:

Chemistry: It is used as a model compound to study conjugation effects and steric hindrance in aromatic systems . Its unique structure makes it valuable for understanding the electronic interactions between phenyl groups.

Biology and Medicine: While specific biological applications are limited, derivatives of this compound are explored for their potential in drug development and as molecular probes.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic semiconductors. Its photophysical properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

1,2,3-Triphenylbenzene can be compared with other triphenylbenzene isomers, such as 1,3,5-Triphenylbenzene and 1,2,4-Triphenylbenzene:

Uniqueness: this compound is unique due to its non-planar structure, which results in distinct electronic and steric properties compared to its isomers . This non-planarity affects its reactivity and makes it a valuable compound for studying conjugation effects in aromatic systems.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBDXRNMDNRJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186393
Record name ar'-Phenylterphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID00186393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32718-86-8, 1165-14-6
Record name ar'-Phenylterphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Terphenyl, 2'-phenyl-
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Record name ar'-Phenylterphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ar'-phenylterphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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